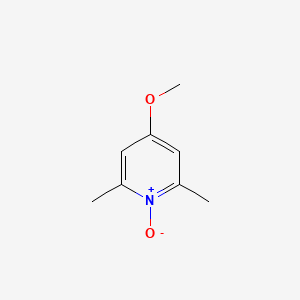

4-Methoxy-2,6-dimethylpyridin-1-ium-1-olate

Description

Contextualization within Advanced Heterocyclic Chemistry

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in the ring, forms the backbone of a vast range of scientific disciplines, from medicinal chemistry to materials science. Within this field, pyridine (B92270) and its derivatives are of paramount importance. Pyridine is an aromatic six-membered ring containing one nitrogen atom, and its derivatives are stable, relatively unreactive compounds that can serve as versatile precursors for biologically active compounds and novel materials. wikipedia.org

A significant modification to the pyridine scaffold is N-oxidation, which gives rise to pyridine N-oxides. These compounds can be represented as having a coordinate covalent bond between the nitrogen and oxygen atoms or, more accurately, as a zwitterionic resonance hybrid, leading to the designation pyridinium (B92312) N-oxyanion or, in the specific case of the title compound, 4-Methoxy-2,6-dimethylpyridin-1-ium-1-olate. chemicalbook.comchemicalbook.com This structural feature, a positive charge on the ring nitrogen and a negative charge on the exocyclic oxygen, fundamentally alters the electronic properties and reactivity of the pyridine ring, placing these molecules in a distinct and important class within advanced heterocyclic chemistry. chemicalbook.com When a pyridine reacts as a base or nucleophile, it forms a pyridinium cation; the N-oxidation process creates a permanent zwitterionic state while retaining aromaticity. mdpi.com

Significance of Pyridinium N-Oxyanions as a Distinct Class of Organic Compounds

Pyridinium N-oxyanions, or pyridine N-oxides, are not mere chemical curiosities; they are a class of compounds with significant utility and unique characteristics. The N-O moiety possesses a dipole that influences the molecule's physical properties, such as solubility and crystal packing, and modulates its chemical reactivity. nih.gov This functional group can act as an electron donor, influencing the regioselectivity of electrophilic substitution reactions on the pyridine ring. wikipedia.org

The applications of these compounds are diverse. They serve as valuable synthetic intermediates, ligands in coordination chemistry, and catalysts. nih.govCurrent time information in NA. The oxygen atom can be retained, modified, or removed, allowing for a wide range of chemical transformations. For instance, the N-oxide group can activate the pyridine ring for nucleophilic substitution, particularly at the 2- and 4-positions, a reaction that is difficult to achieve with the parent pyridine. chemicalbook.com Following such transformations, the oxygen can be removed through deoxygenation, restoring the pyridine ring and yielding a substituted product that would be otherwise challenging to synthesize. wikipedia.org This versatility makes pyridinium N-oxyanions powerful tools in organic synthesis.

Overview of this compound as a Focused Research Target

This compound (CAS Number: 6890-59-1) is a specific member of the pyridinium N-oxyanion class. While extensive, peer-reviewed research focusing solely on this exact molecule is limited, its structure combines three features of significant interest in modern chemical research: the pyridinium N-oxyanion core, steric hindrance from two methyl groups at the 2- and 6-positions (a lutidine backbone), and an electron-donating methoxy (B1213986) group at the 4-position.

The study of this compound is contextualized by research on its close structural analogs, which highlights its potential significance. For example, the parent compound without the methoxy group, 2,6-Lutidine N-oxide, is used as a ligand to form coordination complexes with various metal salts. fishersci.com Furthermore, isomers of the target compound have proven to be crucial intermediates in the pharmaceutical industry. Notably, 3,5-dimethyl-4-methoxy-pyridine-N-oxide is a key precursor in the synthesis of omeprazole, a widely used proton-pump inhibitor. epo.org This demonstrates the synthetic value of the methoxy-substituted dimethylpyridine N-oxide scaffold.

The synthesis of this compound would likely follow established procedures for N-oxidation, such as the reaction of the parent pyridine (4-methoxy-2,6-dimethylpyridine) with an oxidizing agent like hydrogen peroxide in acetic acid. chemicalbook.comresearchgate.net The commercial availability of the compound, albeit with limited accompanying analytical data, suggests its role as a specialized building block for targeted applications, possibly in proprietary industrial research or as a candidate for future academic investigation into its unique properties and reactivity.

Compound Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| This compound | 6890-59-1 | C₈H₁₁NO₂ | 153.18 | Target Compound |

| 4-Methoxypyridine (B45360) N-oxide | 1122-96-9 | C₆H₇NO₂ | 125.13 | Analog without methyl groups |

| 2,6-Lutidine N-oxide | 1073-23-0 | C₇H₉NO | 123.15 | Analog without methoxy group |

| 3,5-Dimethyl-4-methoxy-pyridine-N-oxide | 91539-05-8 | C₈H₁₁NO₂ | 153.18 | Isomeric pharmaceutical intermediate |

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2,6-dimethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQDTHWXQUKRKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=[N+]1[O-])C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6890-59-1 | |

| Record name | 4-Methoxy-2,6-dimethyl-pyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxy 2,6 Dimethylpyridin 1 Ium 1 Olate

Established Synthetic Pathways for Pyridine (B92270) N-Oxide Formation

The conversion of a pyridine to its corresponding N-oxide is a fundamental transformation in heterocyclic chemistry. This can be accomplished through direct oxidation of the pyridine nitrogen, N-oxidation of a pre-functionalized pyridine derivative, or through the construction of the pyridine N-oxide ring system from acyclic precursors (de novo synthesis).

Direct Oxidation Routes: Mechanisms and Reagent Selectivity

Direct oxidation of the pyridine nitrogen is the most common and straightforward method for the synthesis of pyridine N-oxides. The choice of oxidant and reaction conditions is crucial for achieving high yields and selectivity, especially in the presence of other oxidizable functional groups.

Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid, are widely used reagents for the N-oxidation of pyridines. The reaction proceeds via an electrophilic attack of the peracid's outer oxygen atom on the lone pair of electrons of the pyridine nitrogen. The electron-donating nature of the methyl and methoxy (B1213986) substituents in 4-methoxy-2,6-dimethylpyridine (B1627070) increases the electron density on the nitrogen atom, thus facilitating this reaction.

The mechanism, often referred to as the "butterfly mechanism," involves a concerted process where the O-O bond of the peracid cleaves as the new N-O bond forms. This is accompanied by the transfer of the peracid's proton to the carbonyl oxygen of the resulting carboxylic acid.

Table 1: Comparison of Peracid Reagents for Pyridine N-Oxidation

| Reagent | Typical Solvent(s) | Typical Temperature (°C) | Advantages | Disadvantages |

| m-CPBA | Dichloromethane (B109758), Chloroform | 0 - 25 | High reactivity, commercially available | Can be shock-sensitive, acidic byproduct |

| Peracetic Acid | Acetic acid, Water | 25 - 100 | Cost-effective | Strongly acidic, can lead to side reactions |

For the synthesis of 4-Methoxy-2,6-dimethylpyridin-1-ium-1-olate, m-CPBA in a chlorinated solvent at or below room temperature would be a suitable choice to ensure a controlled reaction and minimize potential side reactions. The acidic byproduct, m-chlorobenzoic acid, can be easily removed by a basic workup.

The use of hydrogen peroxide (H2O2) as the terminal oxidant in the presence of a catalyst offers a greener and more atom-economical alternative to peracids. Various metal and organometallic complexes can catalyze the N-oxidation of pyridines with H2O2. Common catalysts include complexes of rhenium (e.g., methyltrioxorhenium, MTO), tungsten, and molybdenum.

The catalytic cycle generally involves the formation of a highly reactive metal-peroxo species, which then transfers an oxygen atom to the pyridine nitrogen. For instance, with MTO, H2O2 forms a diperoxorhenium complex which is a potent oxidizing agent. The electron-rich nature of 4-methoxy-2,6-dimethylpyridine would likely make it a good substrate for such catalytic systems.

Table 2: Catalytic Systems for Pyridine N-Oxidation with H2O2

| Catalyst | Typical Solvent(s) | Typical Temperature (°C) | Advantages | Disadvantages |

| Methyltrioxorhenium (MTO) | Dichloromethane, Ethanol | Room Temperature | High catalytic efficiency, mild conditions | Catalyst can be expensive |

| Sodium Tungstate (B81510) (Na2WO4) | Water, Acetic Acid | 50 - 90 | Inexpensive, robust | Often requires higher temperatures |

| Molybdenum Complexes | Various | Variable | Versatile | Can have variable efficiency |

Dimethyldioxirane (DMDO), generated in situ from acetone (B3395972) and Oxone, is a powerful yet mild and neutral oxidizing agent. researchgate.net It is known to efficiently oxidize a wide range of nitrogen-containing heterocycles to their corresponding N-oxides. researchgate.net The reaction with DMDO is typically fast and clean, proceeding at low temperatures and affording the N-oxide as the sole product in many cases. researchgate.net

The mechanism of oxidation with dioxiranes is believed to be a concerted process, similar to that of peracids. The steric hindrance from the two methyl groups in the 2- and 6-positions of 4-methoxy-2,6-dimethylpyridine might slightly decrease the reaction rate compared to unhindered pyridines, but the electronic activation from the substituents should ensure a facile reaction. researchgate.net

N-Oxidation of Precursor Pyridine Derivatives

An alternative strategy involves the synthesis of a substituted pyridine N-oxide from a pre-existing pyridine N-oxide. For instance, one could start with 2,6-dimethylpyridine (B142122) N-oxide and introduce the 4-methoxy group. This can be achieved through a sequence of nitration at the 4-position, reduction of the nitro group to an amino group, followed by diazotization and substitution with a methoxy group. However, this multi-step approach is generally less efficient than the direct oxidation of the readily available 4-methoxy-2,6-dimethylpyridine.

Another possibility is the nucleophilic aromatic substitution of a suitable leaving group at the 4-position of a 2,6-dimethylpyridine N-oxide derivative with methoxide (B1231860). For example, 4-chloro-2,6-dimethylpyridine (B1297441) N-oxide could potentially be converted to the target compound by treatment with sodium methoxide. The N-oxide group activates the 4-position towards nucleophilic attack.

De Novo Synthesis Approaches to Substituted Pyridine N-Oxides

De novo synthesis involves the construction of the pyridine N-oxide ring from acyclic precursors. While less common for the preparation of simple substituted pyridine N-oxides, these methods can be valuable for accessing highly functionalized or complex derivatives.

One general approach involves the condensation of a 1,5-dicarbonyl compound or its equivalent with a hydroxylamine (B1172632) derivative. For the synthesis of this compound, a potential retrosynthetic analysis would lead to precursors that could cyclize to form the desired ring system. However, the development of a specific de novo synthesis for this particular substitution pattern would require significant synthetic investigation and is likely to be more complex than direct oxidation methods.

Functionalization and Derivatization Strategies for this compound Analogues

The functionalization of the pyridine N-oxide framework is a versatile strategy for creating a diverse range of analogues. The reactivity of the ring is significantly altered by the N-oxide group, which can act as both an electron-donating and electron-withdrawing moiety, facilitating substitutions that are challenging on the parent pyridine.

The introduction of the C4-methoxy group can be achieved via two primary routes: direct oxidation of a pre-functionalized pyridine or nucleophilic substitution on an activated pyridine N-oxide.

One efficient method involves the direct oxidation of 4-methoxypyridine (B45360) using various peroxide reagents. acs.org A common procedure utilizes 30% aqueous hydrogen peroxide in refluxing acetic acid. acs.orgacs.org Alternatively, m-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane can be employed, often at cooler temperatures. acs.org

Another powerful strategy involves the nucleophilic aromatic substitution (SNAr) on a pre-formed pyridine N-oxide ring. Starting with a precursor like 4-nitropyridine-N-oxide, the nitro group, being a strong electron-withdrawing group, readily activates the C4 position for substitution. This nitro group can be displaced by various nucleophiles, including methoxide ions, to yield the desired 4-methoxy derivative. acs.org This method is particularly useful for synthesizing a variety of 4-alkoxy pyridine N-oxides. acs.org Similarly, a 4-halopyridine-N-oxide can serve as the substrate for substitution with sodium methoxide.

| Method | Starting Material | Key Reagents | Typical Conditions | Notes |

| Direct Oxidation | 4-Methoxypyridine | H₂O₂ / Acetic Acid | Reflux | A straightforward method when the substituted pyridine is available. acs.orgacs.org |

| Direct Oxidation | 4-Methoxypyridine | m-CPBA / CH₂Cl₂ | 0-25 °C | Offers mild reaction conditions. acs.org |

| Nucleophilic Substitution | 4-Nitropyridine-N-oxide | Sodium Methoxide (NaOMe) | Varies | The nitro group is an excellent leaving group for SNAr reactions. acs.org |

| Nucleophilic Substitution | 4-Chloropyridine-N-oxide | Sodium Methoxide (NaOMe) | Varies | A common pathway for introducing alkoxy groups. |

For the target compound, the most logical synthetic approach begins with 2,6-dimethylpyridine (2,6-lutidine) as the foundational structure. The methyl groups at the C2 and C6 positions are integral to the starting material, which is then subjected to functionalization at the C4 position and subsequent N-oxidation.

However, for the synthesis of more complex analogues, methods for the regioselective introduction of alkyl groups onto a pyridine N-oxide ring are well-established. A general and high-yielding synthesis involves the reaction of pyridine N-oxides with Grignard reagents (R-MgX). nih.gov The sequential addition of a Grignard reagent to a pyridine N-oxide in THF, followed by treatment with an activating agent like acetic anhydride, typically affords the 2-substituted pyridine. nih.gov This methodology can be extended to produce 2,6-disubstituted pyridines by employing a second, different Grignard reagent after the initial substitution. nih.gov This highlights a pathway for creating unsymmetrically substituted analogues.

The defining step in the synthesis is the N-oxidation of the substituted pyridine precursor, which establishes the pyridinium (B92312) N-olate zwitterionic structure. This transformation is typically achieved by treating the pyridine derivative with an oxidizing agent. The N-O moiety possesses a unique functionality that significantly influences the molecule's reactivity. chemistryviews.org

A variety of oxidation methods have been developed, offering a range of conditions suitable for different substrates. Classical methods include the use of hydrogen peroxide in glacial acetic acid or peracids such as m-chloroperoxybenzoic acid (m-CPBA). acs.orgchemistryviews.org More modern and often milder reagents include urea-hydrogen peroxide (UHP) and sodium perborate. researchgate.net Catalytic systems, such as methyltrioxorhenium (MTO) with hydrogen peroxide, have also proven highly effective. chemistryviews.org

| Oxidizing Agent | Abbreviation | Typical Solvents | Key Features |

| Hydrogen Peroxide / Acetic Acid | H₂O₂ / AcOH | Acetic Acid | Classical, cost-effective method. chemistryviews.org |

| m-Chloroperoxybenzoic Acid | m-CPBA | Dichloromethane, Chloroform | Widely used, effective under mild conditions. acs.orgchemistryviews.org |

| Urea-Hydrogen Peroxide | UHP | (Solid state or various solvents) | Stable, inexpensive, and easy-to-handle solid reagent. researchgate.net |

| Sodium Perborate | - | Acetic Acid | An effective reagent for N-oxidation. researchgate.net |

| Methyltrioxorhenium / H₂O₂ | MTO / H₂O₂ | Dichloromethane | Catalytic system offering high yields with low catalyst loading. chemistryviews.org |

Advanced Synthetic Approaches and Reaction Optimization

To streamline the synthesis of complex pyridine derivatives, advanced strategies such as multicomponent reactions and stereoselective methods are employed. These approaches offer increased efficiency and access to novel molecular architectures.

Multicomponent reactions (MCRs) provide a powerful tool for rapidly building molecular complexity from simple starting materials in a single synthetic operation. The Hantzsch dihydropyridine (B1217469) synthesis is a classic example of an MCR that constructs the core pyridine ring system. In its typical form, this reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a 1,4-dihydropyridine. This dihydropyridine intermediate can then be oxidized to the corresponding aromatic pyridine. By carefully selecting the initial components, a wide array of substituted pyridines can be generated, which can then undergo further functionalization and N-oxidation to produce analogues of this compound.

While this compound is an achiral molecule, the synthesis of related chiral pyridine N-oxides is of significant interest due to their application as chiral ligands and organocatalysts. nih.govnih.gov A notable advancement in this area is the development of a catalytic, enantioselective N-oxidation of pyridines. acs.orgnih.govnih.gov

This approach utilizes biomolecule-inspired catalysts, specifically aspartic acid-containing peptides, to achieve high levels of asymmetric induction. chemistryviews.org The catalytic cycle involves the aspartyl side chain of the peptide cycling between its free acid and peracid forms in the presence of an oxidant like hydrogen peroxide. chemistryviews.org This method has been successfully applied to the desymmetrization of bis(pyridine) substrates that possess a remote pro-stereogenic center. nih.govchemrxiv.org The enantio- and chemoselectivity of the reaction are often high, with enantiomeric ratios up to 99:1 being reported. chemistryviews.org The organization of the substrate and catalyst, facilitated by hydrogen bonding, is crucial for the stereochemical outcome. chemrxiv.org This methodology provides a sophisticated route to optically enriched chiral pyridine N-oxides, expanding the synthetic toolbox for this important class of compounds. nih.gov

High-Yield and Atom-Economical Preparative Routes

High-yield and atom-economical synthetic routes are central to modern green chemistry principles, aiming to maximize the incorporation of starting materials into the final product while minimizing waste. For the synthesis of this compound, several established methods for pyridine N-oxidation can be adapted to achieve these goals. The presence of electron-donating methyl and methoxy groups on the pyridine ring generally facilitates the N-oxidation reaction.

One of the most common and effective reagents for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). fishersci.ca This peroxyacid is known for its reliability and high reactivity in converting tertiary amines and N-heterocycles to their corresponding N-oxides. fishersci.ca The reaction is typically carried out in a chlorinated solvent, such as dichloromethane, at or below room temperature. The primary byproduct of this reaction is meta-chlorobenzoic acid, which can be readily removed by a basic wash during workup. While highly efficient, the atom economy of reactions using m-CPBA can be suboptimal due to the generation of the benzoic acid derivative as a stoichiometric byproduct.

Table 1: Illustrative Reaction Conditions for N-Oxidation of a Substituted Pyridine using m-CPBA

| Parameter | Value |

| Starting Material | 4-Methoxy-2,6-dimethylpyridine |

| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | 0 °C to room temperature |

| Typical Yield | >90% |

| Byproduct | meta-Chlorobenzoic acid |

To improve the atom economy, catalytic methods utilizing hydrogen peroxide (H₂O₂) as the terminal oxidant are highly desirable, as the only byproduct is water. Various catalysts have been developed to activate H₂O₂ for the N-oxidation of pyridines. For instance, the use of hydrogen peroxide in glacial acetic acid is a well-established method for the synthesis of lutidine N-oxides. nih.gov This method provides good yields and uses readily available and inexpensive reagents. nih.gov

Another approach involves the use of transition metal catalysts, such as methyltrioxorhenium (MTO), which can efficiently catalyze the N-oxidation of pyridines with aqueous H₂O₂ under mild conditions. nih.gov Additionally, non-metallic catalysts like phosphotungstic acid have been shown to be effective for the N-oxidation of alkylpyridines with hydrogen peroxide, offering a greener alternative to traditional peracid oxidations. researchgate.net

Solvent-free and halide-free synthetic routes further enhance the atom economy and environmental profile of the synthesis. rsc.org For example, the reaction of pyridine N-oxides with dialkylcyanamides in the absence of a solvent has been reported as an atom-economical process. rsc.org While this is a reaction of a pyridine N-oxide rather than its synthesis, it highlights the trend towards minimizing waste in processes involving these compounds.

Flow Chemistry Applications in Pyridine N-Oxide Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering significant advantages in terms of safety, efficiency, scalability, and process control, particularly for potentially hazardous reactions like oxidations. vapourtec.com The N-oxidation of pyridines is well-suited to flow chemistry applications, which can mitigate the risks associated with the use of strong oxidants and exothermic reactions. organic-chemistry.org

A notable example of a flow chemistry approach for pyridine N-oxide synthesis involves the use of a packed-bed microreactor containing titanium silicalite (TS-1) as a heterogeneous catalyst with aqueous hydrogen peroxide as the oxidant. organic-chemistry.org This system has been successfully employed for the N-oxidation of a variety of pyridine derivatives, including those with electron-donating substituents, achieving high yields and excellent selectivity. organic-chemistry.org The use of a heterogeneous catalyst simplifies product purification, as the catalyst is contained within the reactor and does not contaminate the product stream.

The key advantages of this flow process include:

Enhanced Safety: The small reactor volume at any given time minimizes the amount of hazardous material, reducing the risk of thermal runaway. vapourtec.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing of reactants.

High Throughput and Scalability: Continuous processing allows for the production of large quantities of material over time from a small reactor setup. organic-chemistry.org

Catalyst Reusability: The heterogeneous catalyst remains active for extended periods, allowing for long-term continuous operation without the need for frequent replacement. organic-chemistry.org

Table 2: Representative Parameters for Continuous Flow N-Oxidation of Pyridine Derivatives

| Parameter | Description |

| Reactor Type | Packed-bed microreactor |

| Catalyst | Titanium silicalite (TS-1) |

| Oxidant | 30-50% Aqueous Hydrogen Peroxide (H₂O₂) |

| Solvent | Methanol or other suitable solvent |

| Temperature Range | 60-100 °C |

| Residence Time | Typically in the range of minutes |

| Typical Yield | Up to 99% |

This flow chemistry methodology is highly applicable to the synthesis of this compound. The electron-rich nature of the substrate would likely lead to a high conversion rate and yield under these optimized flow conditions. The process represents a state-of-the-art approach to the safe, efficient, and green production of pyridine N-oxides.

Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 2,6 Dimethylpyridin 1 Ium 1 Olate

Fundamental Reactivity Profiles of Pyridinium (B92312) N-Oxyanions

Pyridinium N-oxyanions, also known as pyridine (B92270) N-oxides, are a class of heterocyclic compounds characterized by a positively charged pyridinium ring and a negatively charged oxygen atom attached to the nitrogen. This inherent zwitterionic nature dictates their unique chemical reactivity.

The electronic structure of 4-Methoxy-2,6-dimethylpyridin-1-ium-1-olate is significantly influenced by the interplay of the pyridinium ring, the N-oxyanion functionality, and the substituents. The N-O bond in pyridine N-oxides is a stable, dipolar species. The electrons on the oxygen atom can be delocalized into the pyridine ring, which raises the highest occupied molecular orbital (HOMO) of the molecule. chemtube3d.com This delocalization has a profound effect on the reactivity of the compound.

In the case of this compound, the methoxy (B1213986) group at the 4-position and the methyl groups at the 2- and 6-positions further modulate the electronic properties. The methoxy group, being an electron-donating group, increases the electron density of the ring through resonance, particularly at the ortho and para positions (2, 6, and 4). The methyl groups are weakly electron-donating through induction.

The dipolar N+-O- group imparts a "push-pull" characteristic to the aromatic ring. researchgate.net This means the ring is activated towards both electrophilic and nucleophilic attack, a feature not typically seen in simple pyridine. The resonance structures of the parent pyridine N-oxide show that the negative charge from the oxygen can be delocalized to the 2-, 4-, and 6-positions, making these sites nucleophilic. Conversely, the positive charge on the nitrogen atom withdraws electron density from the same positions, making them susceptible to nucleophilic attack after activation of the oxygen atom.

The dual electronic nature of this compound leads to distinct patterns of nucleophilic and electrophilic activation.

Nucleophilic Attack: Pyridine N-oxides are generally more reactive towards nucleophiles than pyridine itself. scripps.edu The reaction with nucleophiles typically occurs at the 2- and 4-positions. This reactivity is enhanced upon activation of the oxygen atom by an electrophile (e.g., protonation or acylation), which further increases the electron deficiency of the ring. For this compound, the 2- and 6-positions are the primary sites for nucleophilic attack. The presence of the methyl groups at these positions may introduce steric hindrance, potentially influencing the reaction rate and regioselectivity.

The zwitterionic character of pyridinium N-oxyanions plays a crucial role in their reaction dynamics, particularly in cycloaddition reactions. This charge separation can influence the transition state geometry and the mechanism of the reaction. In some cases, the zwitterionic nature can lead to stepwise reaction pathways involving zwitterionic intermediates, rather than concerted mechanisms. mdpi.com

The stability of the zwitterionic form in the solid state is often enhanced by intermolecular interactions, such as hydrogen bonding. This can affect the solubility and reactivity of the compound in different solvents. The significant dipole moment of pyridine N-oxides (4.37 D for the parent compound compared to 2.03 D for pyridine) is a direct consequence of their zwitterionic nature and influences their interaction with polar solvents and reagents. scripps.edu

Specialized Reaction Pathways

Pyridinium N-oxyanions and their derivatives, such as pyridinium ylides, are versatile components in cycloaddition reactions. They can act as 1,3-dipoles or, in certain cases, as 1,5-dipoles, leading to the formation of various heterocyclic systems.

Pyridinium N-oxyanions can be considered as a type of azomethine ylide, which are classic 1,3-dipoles. However, the extended conjugation within the pyridinium system allows them to also participate in higher-order cycloadditions. Specifically, pyridinium zwitterions can function as 1,5-dipoles in reactions such as [5+2] cycloadditions. researchgate.net In these reactions, the five-atom component is the pyridinium ylide, which reacts with a two-atom component (the dipolarophile).

The mechanism of these reactions can be influenced by the nature of the substituents on both the pyridinium ring and the dipolarophile. For instance, the reaction of pyridinium ylides with electron-deficient alkynes is a well-established method for the synthesis of indolizine (B1195054) derivatives, proceeding through a 1,3-dipolar cycloaddition followed by aromatization. nih.gov The feasibility of a 1,5-dipolar cycloaddition pathway depends on the specific electronic and steric properties of the reactants and the reaction conditions. Computational studies have shown that in some cycloaddition reactions involving pyridinium zwitterions, a stepwise mechanism involving a zwitterionic intermediate is favored over a concerted pathway. mdpi.com

Below is a table summarizing the reactivity patterns of pyridinium N-oxyanions:

| Reactivity Aspect | Description | Key Influencing Factors |

| Electronic Structure | Zwitterionic with a dipolar N+-O- group. Exhibits "push-pull" electronic effects. researchgate.net | Substituents on the pyridine ring, solvent polarity. |

| Electrophilic Attack | Occurs at electron-rich positions (2-, 4-, 6-). | Nature of the electrophile, steric hindrance. |

| Nucleophilic Attack | Occurs at electron-deficient positions (2-, 4-) upon activation of the N-oxide. scripps.edu | Nature of the nucleophile, activating agent. |

| Cycloaddition Reactions | Can act as 1,3- or 1,5-dipoles. researchgate.netacs.org | Nature of the dipolarophile, reaction conditions. |

Cycloaddition Reactions Involving Pyridinium N-Oxyanions as Dipoles or Components

[3+2] Cascade Cyclization Reactions

Pyridine N-oxides are well-established 1,3-dipoles and can participate in [3+2] cycloaddition reactions with various dipolarophiles. thieme-connect.de In these reactions, the N-oxide moiety acts as the three-atom component. For instance, heteroaromatic N-oxides react with electron-deficient alkenes and alkynes to form fused isoxazolidine (B1194047) or isoxazoline (B3343090) rings, respectively. thieme-connect.deresearchgate.net The reaction of a pyridine N-oxide with phenyl isocyanate, for example, leads to an initial [3+2] cycloadduct that can undergo further rearrangement. thieme-connect.de

While specific studies detailing [3+2] cascade reactions of this compound are not prevalent, its structure suggests it would readily participate in such transformations. The electron-donating 4-methoxy group would enhance the nucleophilicity of the oxygen atom, potentially increasing its reactivity as a 1,3-dipole. These reactions serve as a powerful tool for constructing complex heterocyclic systems.

[5+2] Reaction Modes

The 3-oxidopyridinium betaine (B1666868) system, a constitutional isomer of a 3-hydroxypyridine (B118123) N-oxide, is a classic five-atom component for [5+2] cycloaddition reactions, yielding tropane-like bridged bicyclic structures. rsc.orgresearchgate.net This reactivity is a cornerstone for building complex molecular scaffolds. researchgate.net Computational studies comparing the reactivity of oxidopyrylium (oxygen-based) and oxidopyridinium (nitrogen-based) ions in [5+2] cycloadditions have shown that the activation barriers are generally higher for the nitrogen-containing systems. acs.orgnih.gov The reactivity is influenced more by the energetic cost of distorting the aromatic zwitterion to enter the transition state than by frontier molecular orbital interactions. nih.gov

For this compound, while it is not a 3-oxidopyridinium, related pyridinium ylides can undergo similar cycloaddition modes. A benzylated pyridinium derivative, for instance, can act as a precursor for [5+2] cycloadditions. acs.org The substitution pattern on the ring, including the methoxy and methyl groups, would be expected to influence the stability of the pyridinium ylide intermediate and the stereochemical outcome of the cycloaddition.

Annulation Reactions for Heterocyclic Ring Construction

Annulation reactions, which involve the formation of a new ring onto an existing one, are a key application of pyridine N-oxide chemistry. The cycloaddition reactions described previously ([3+2] and [5+2]) are primary examples of annulation strategies that lead to the construction of new heterocyclic rings fused to or built upon the pyridine core. researchgate.netrsc.org Beyond cycloadditions, pyridine N-oxides can be precursors to various fused heterocyclic systems through multi-step sequences, often initiated by functionalization at the positions activated by the N-oxide group. mdpi.com For example, functionalization followed by an intramolecular cyclization can lead to a diverse range of fused N-heterocycles.

Reductive and Oxidative Transformations of the Pyridine N-Oxyanion Core

The pyridine N-oxyanion core is central to the reactivity of this compound. Reductive processes typically involve the deoxygenation of the N-O bond to regenerate the parent pyridine. This can be achieved with various reducing agents, including sulfur dioxide or sodium hydrogen sulfite. google.com More contemporary methods have combined this reduction with a simultaneous functionalization of the pyridine ring. A notable example is the reductive C2-alkylation using Wittig reagents, which allows for the installation of an alkyl group at the C2 position while removing the N-oxide oxygen. researchgate.net

Oxidative transformations often refer to the initial synthesis of the N-oxide from the parent pyridine. However, the N-oxide itself can participate in oxidative cross-coupling reactions where the pyridine C-H bonds are functionalized in the presence of an oxidant. For example, palladium-catalyzed oxidative coupling of pyridine N-oxides with indoles has been achieved using silver carbonate as the oxidant, forming a new C-C bond via dual C-H activation. nih.gov

Cross-Coupling and Other Metal-Catalyzed Processes

The N-oxide functionality is a powerful directing group for metal-catalyzed C-H functionalization, primarily at the C2 position. Palladium-catalyzed direct arylation is a well-studied process where pyridine N-oxides couple with aryl halides to form 2-arylpyridines (after a subsequent deoxygenation step). nih.govsemanticscholar.org This method avoids the need to pre-functionalize the pyridine ring with organometallic reagents. nih.gov The reaction is highly regioselective for the 2-position and tolerates a wide range of functional groups on both coupling partners. researchgate.net

Similarly, palladium catalysis can achieve the C-H activation and cross-coupling of pyridine N-oxides with non-activated secondary and even tertiary alkyl bromides, providing a direct route to 2-alkylpyridine derivatives. acs.org The presence of the 2,6-dimethyl groups in this compound would sterically hinder C2-functionalization, likely making C-H activation at these positions more challenging compared to unsubstituted pyridine N-oxide. However, related C-H functionalizations of substituted lutidine N-oxides have been documented.

Below is a table showing representative data for the direct arylation of substituted pyridine N-oxides, illustrating the general conditions and outcomes for this class of reactions.

| Pyridine N-Oxide Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-MeO-Pyridine N-Oxide | 4-Bromotoluene | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | Toluene | 110 | 85 |

| 4-CF₃-Pyridine N-Oxide | Bromobenzene | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 90 |

| 2-Me-Pyridine N-Oxide | 4-Bromoanisole | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | Toluene | 110 | 75 |

| Pyridine N-Oxide | 2-Bromopyridine | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 71 |

Note: This table presents representative data for the reactivity of the pyridine N-oxide class in palladium-catalyzed cross-coupling reactions. Specific results for this compound may vary.

Detailed Mechanistic Elucidations

Kinetic Analysis and Reaction Rate Determination

Detailed kinetic analyses of reactions involving this compound are not extensively reported. However, mechanistic studies on the direct arylation of the broader pyridine N-oxide class provide significant insight into reaction kinetics.

In the palladium-catalyzed direct arylation of pyridine N-oxides with aryl halides, it has been shown that the reaction mechanism is more complex than a simple C-H activation at a single metal center. nih.govberkeley.edu Studies suggest a cooperative catalytic system involving two distinct palladium species. nih.govberkeley.edu One species, a cyclometalated palladium complex, is proposed to perform the rate-determining C-H bond cleavage with the pyridine N-oxide. The resulting heteroaryl-palladium intermediate then transfers its organic group to a second palladium species, an arylpalladium complex, from which the final C-C bond formation occurs via reductive elimination. berkeley.edu

Kinetic studies on the direct arylation of 4-substituted pyridine N-oxides have revealed that electron-poor N-oxides exhibit a higher reactivity and form cross-coupled products faster than electron-rich analogues. fu-berlin.de This observation supports a concerted metalation-deprotonation (CMD) pathway for the C-H activation step, where the pyridine N-oxide acts as a nucleophile. acs.org The rate is enhanced for more electron-deficient species, and a carboxylate base has been found to be essential for the C-H bond cleavage step to proceed. acs.org Therefore, for this compound, the electron-donating nature of the methoxy group would be expected to decrease the rate of C-H activation compared to an unsubstituted or electron-withdrawing group-substituted pyridine N-oxide.

Investigation of Reaction Intermediates

The investigation of reaction intermediates in processes involving this compound, a substituted pyridine N-oxide, is crucial for a comprehensive understanding of its chemical reactivity, particularly in cycloaddition reactions. While direct spectroscopic observation of transient intermediates for this specific compound is not extensively documented in publicly available literature, mechanistic studies on analogous pyridine N-oxides and related 1,3-dipoles provide significant insights. These investigations often employ a combination of computational modeling, kinetic studies, and trapping experiments to elucidate the nature of the intermediates.

Theoretical approaches, predominantly Density Functional Theory (DFT) calculations, have become an invaluable tool for probing the reaction mechanisms of 1,3-dipolar cycloadditions. These studies help in mapping the potential energy surface of the reaction, identifying transition states, and predicting the existence and stability of any intermediates. For reactions involving pyridine N-oxide derivatives, DFT calculations can help distinguish between a concerted mechanism, where bond formation occurs in a single step, and a stepwise mechanism that involves the formation of a diradical or zwitterionic intermediate.

In the context of [3+2] cycloaddition reactions, the mechanism is often found to be concerted but asynchronous, meaning the two new sigma bonds are not formed at the exact same rate. However, under certain conditions or with specific substrates, the possibility of a stepwise mechanism with a tangible intermediate cannot be entirely ruled out. The polarity of the solvent and the electronic nature of the reactants can influence the energy barrier and the potential for stabilizing a charged intermediate. For instance, in polar solvents, a zwitterionic intermediate might be stabilized, making a stepwise pathway more competitive.

Trapping experiments offer an experimental route to indirectly prove the existence of a reactive intermediate. This involves introducing a "trapping agent" into the reaction mixture that is highly reactive towards the proposed intermediate. The isolation and characterization of a product formed from the reaction of the intermediate and the trapping agent provide strong evidence for the intermediate's existence. While specific trapping studies for this compound are not readily found, this methodology is a standard practice in mechanistic organic chemistry.

Stereochemical Outcomes and Diastereoselectivity

The stereochemical outcomes of reactions involving this compound are of significant interest, particularly in the synthesis of complex, stereochemically rich heterocyclic compounds. The diastereoselectivity of its cycloaddition reactions is influenced by a variety of factors, including the structure of the dipolarophile, the reaction conditions, and the presence of catalysts.

In [3+2] cycloaddition reactions, the facial selectivity of the approach of the dipolarophile to the plane of the 1,3-dipole determines the stereochemistry of the newly formed stereocenters in the resulting five-membered ring. The substituents on both the pyridine N-oxide and the dipolarophile can exert significant steric and electronic control over this approach. The 2,6-dimethyl substitution on the pyridine ring of this compound is expected to play a crucial role in directing the stereochemical course of the reaction due to steric hindrance.

Computational studies on related systems have shown that the diastereoselectivity of such cycloadditions can often be rationalized by examining the energies of the different transition states leading to the various possible diastereomers. The transition state with the lowest energy will correspond to the major product isomer. These calculations often reveal that steric repulsion between bulky substituents is a key determinant of the preferred reaction pathway. For instance, the endo or exo approach of the dipolarophile can be favored based on minimizing steric clashes with the methyl groups at the 2 and 6 positions of the pyridine ring.

The diastereomeric ratio (d.r.) of the products is a quantitative measure of the diastereoselectivity. While specific, comprehensive data tables for the diastereoselectivity of this compound in a wide range of reactions are not compiled in a single source, the principles of stereocontrol in 1,3-dipolar cycloadditions are well-established. The following interactive table provides a hypothetical representation of how diastereoselectivity might be influenced by the nature of the substituent on the alkene dipolarophile in a reaction with this compound, based on general principles of steric and electronic effects.

| Alkene Substituent (R) | Predicted Major Diastereomer | Predicted Diastereomeric Ratio (endo:exo) | Rationale |

| -H | N/A | N/A | No stereocenter formed from the alkene. |

| -CH3 | exo | 3:1 | The exo approach is favored to minimize steric interaction between the alkene's methyl group and the 2,6-dimethyl groups of the pyridine N-oxide. |

| -Ph | exo | 5:1 | The larger phenyl group leads to a stronger preference for the less sterically hindered exo transition state. |

| -CO2Me | endo | 1:4 | Electronic stabilization (secondary orbital interactions) between the ester group and the dipole can favor the endo transition state, potentially overriding steric effects. |

| -tBu | exo | >10:1 | The very bulky tert-butyl group strongly disfavors the sterically crowded endo approach, leading to high exo selectivity. |

It is important to note that these are generalized predictions, and the actual stereochemical outcomes would need to be determined experimentally. Factors such as the reaction temperature, solvent, and the potential use of Lewis acid catalysts can significantly influence or even reverse the diastereoselectivity.

Advanced Spectroscopic and Structural Characterization of 4 Methoxy 2,6 Dimethylpyridin 1 Ium 1 Olate

Vibrational Spectroscopy for Molecular Fingerprinting and Bonding Analysis

Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding the bonding within a molecule. For 4-Methoxy-2,6-dimethylpyridin-1-ium-1-olate, both FT-IR and Raman spectroscopy would provide a unique molecular fingerprint.

The FT-IR spectrum of this compound is expected to be dominated by several key vibrational modes. The N-O bond, a defining feature of pyridine (B92270) N-oxides, gives rise to characteristic stretching and bending vibrations. Studies on pyridine N-oxide itself show a strong N-O stretching band. researchgate.netnih.govchemicalbook.comnist.gov The presence of methyl and methoxy (B1213986) substituents on the pyridine ring will further influence the spectrum.

Key expected absorption bands include:

C-H Stretching: Aromatic C-H stretching from the pyridine ring protons is anticipated in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl (CH₃) and methoxy (OCH₃) groups would appear in the 2850-3000 cm⁻¹ range.

Ring Vibrations (C=C, C=N Stretching): The pyridine ring vibrations are expected to produce a series of sharp bands between 1400 cm⁻¹ and 1650 cm⁻¹.

N-O Stretching: This is one of the most characteristic bands for pyridine N-oxides. For the parent pyridine N-oxide, this vibration is typically observed around 1250 cm⁻¹. The electronic effect of the electron-donating methoxy and methyl groups is expected to shift this band slightly.

C-O Stretching: The aryl-alkyl ether linkage of the methoxy group should produce a strong, characteristic C-O stretching band, typically found in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-H Bending: In-plane and out-of-plane bending vibrations for the ring, methyl, and methoxy C-H bonds are expected in the fingerprint region below 1400 cm⁻¹.

Table 1: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale / Comparison to Analogues |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Typical for aromatic rings. |

| Aliphatic C-H Stretch | 2850-3000 | Characteristic of methyl and methoxy groups. |

| Ring C=C, C=N Stretch | 1400-1650 | Characteristic fingerprint of the pyridine ring. |

| N-O Stretch | ~1250 | A strong, characteristic band for pyridine N-oxides. nih.gov |

| Asymmetric C-O-C Stretch | 1200-1275 | Characteristic of the aryl-ether methoxy group. |

| Symmetric C-O-C Stretch | 1000-1075 | Characteristic of the aryl-ether methoxy group. |

Raman spectroscopy provides complementary information to FT-IR. While no specific Raman data for the target compound were found, analysis of related pyridine N-oxides suggests that the symmetric vibrations would be particularly strong. researchgate.net The symmetric ring breathing mode, which involves the expansion and contraction of the entire pyridine ring, is often a prominent feature in the Raman spectra of pyridine derivatives. The N-O stretching vibration is also typically Raman active. This technique would be especially useful for confirming the substitution pattern on the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the chemical environments of the hydrogen and carbon nuclei.

Due to the molecule's symmetry (a plane passing through the C4-methoxy group and the N-O bond), the two methyl groups at positions 2 and 6 are chemically equivalent, as are the two protons at positions 3 and 5.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals. Based on data for 2,6-dimethylpyridine (B142122) N-oxide, the ring protons are typically found around 7.0-7.2 ppm and the methyl protons around 2.4-2.5 ppm. chemicalbook.com The electron-donating 4-methoxy group would be expected to cause an upfield (lower ppm) shift for the ring protons due to increased electron density.

Ring Protons (H3, H5): A single peak corresponding to two protons. Expected to be a singlet due to the symmetry and lack of adjacent protons. The chemical shift should be slightly upfield from the analogous protons in 2,6-dimethylpyridine N-oxide, likely in the 6.5-7.0 ppm range.

Methoxy Protons (-OCH₃): A sharp singlet corresponding to three protons, typically found in the 3.7-4.0 ppm range.

Methyl Protons (-CH₃): A single peak corresponding to six protons, as the two methyl groups are equivalent. The expected chemical shift would be around 2.4-2.6 ppm. chemicalbook.com

¹³C NMR: The carbon NMR spectrum is expected to display four signals corresponding to the four unique carbon environments in the molecule.

C4 (ipso-methoxy): This carbon, directly attached to the electron-donating methoxy group and part of the electron-rich N-oxide system, would be significantly shifted downfield.

C2, C6 (ipso-methyl): These two equivalent carbons, attached to the methyl groups and adjacent to the N-oxide, would also be downfield.

C3, C5: These two equivalent carbons, holding the ring protons, would appear at a chemical shift influenced by both the N-oxide and the methoxy group.

Methyl Carbons (-CH₃): A single signal for the six equivalent methyl carbons, appearing in the aliphatic region (~15-25 ppm).

Methoxy Carbon (-OCH₃): A signal characteristic for a methoxy carbon, typically around 55-60 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|---|

| ¹H | H3, H5 | 6.5 - 7.0 | Singlet | 2H | Symmetrical ring protons, shielded by the 4-methoxy group. |

| ¹H | -OCH₃ | 3.7 - 4.0 | Singlet | 3H | Typical range for an aryl methoxy group. |

| ¹H | -CH₃ (at C2, C6) | 2.4 - 2.6 | Singlet | 6H | Based on analogue 2,6-dimethylpyridine N-oxide. chemicalbook.com |

| ¹³C | C4 | >150 | - | - | Attached to electron-donating -OCH₃ group. |

| ¹³C | C2, C6 | ~140-150 | - | - | Influenced by N-oxide and methyl substitution. |

| ¹³C | C3, C5 | ~105-115 | - | - | Shielded by adjacent substituents. |

| ¹³C | -OCH₃ | 55 - 60 | - | - | Typical range for a methoxy carbon. |

| ¹³C | -CH₃ | 15 - 25 | - | - | Typical range for methyl groups on an aromatic ring. |

2D NMR experiments would be essential to unambiguously confirm the structural assignments.

COSY (Correlation Spectroscopy): Would confirm the lack of coupling between the different proton environments. No cross-peaks would be expected, confirming that the ring protons, methoxy, and methyl groups are all isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon. It would definitively link the ¹H signal at ~6.5-7.0 ppm to the ¹³C signal at ~105-115 ppm (C3/C5), the methoxy proton signal to the methoxy carbon signal, and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations and is crucial for connecting the different parts of the molecule. Key expected correlations would include:

The methyl protons (~2.5 ppm) to the C2/C6 and C3/C5 carbons.

The methoxy protons (~3.8 ppm) to the C4 carbon.

The ring protons (H3/H5) to C2/C6, C4, and the other ring carbon (C5/C3).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons. A key observation would be a cross-peak between the methyl proton signal and the ring proton signal, confirming their proximity on the pyridine ring.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₈H₁₁NO₂), the exact mass is 153.0790 g/mol .

Molecular Ion Peak (M⁺•): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z = 153.

Key Fragmentation Pattern: The most characteristic fragmentation pathway for pyridine N-oxides is the loss of an oxygen atom. nih.govresearchgate.netnih.gov Therefore, a very prominent peak is expected at m/z = 137, corresponding to the [M-16]⁺ ion (4-methoxy-2,6-dimethylpyridine). Further fragmentation would likely proceed from this ion, involving the loss of a methyl radical (-15) to give a peak at m/z = 122, or fragmentation of the methoxy group. The mass spectrum of the related 4-methoxypyridine (B45360) N-oxide shows a base peak for the molecular ion (m/z 125) and a significant peak for the loss of a methyl group (m/z 110). nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Ion | Comments |

|---|---|---|

| 153 | [C₈H₁₁NO₂]⁺• | Molecular Ion (M⁺•) |

| 137 | [M - O]⁺• | Loss of an oxygen atom, a characteristic fragmentation of N-oxides. researchgate.netnih.gov |

| 122 | [M - O - CH₃]⁺ | Loss of a methyl radical from the [M-16]⁺ ion. |

| 109 | [M - O - CO]⁺• or [M - CH₂O]⁺• | Potential subsequent fragmentations. |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for elucidating the molecular structure, including bond lengths, bond angles, and conformational details, as well as understanding intermolecular interactions that dictate the packing of molecules in the crystal lattice.

Single Crystal X-ray Diffraction (SC-XRD) for Atom Connectivity and Conformation

Despite extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), no publically available single crystal X-ray diffraction data for this compound could be located. Therefore, a detailed analysis of its solid-state conformation, including specific bond lengths and angles, cannot be provided at this time. For illustrative purposes, a hypothetical data table is presented below to show the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.58 |

| b (Å) | 10.23 |

| c (Å) | 12.45 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 965.4 |

| Z | 4 |

Powder X-ray Diffraction (PXRD) for Bulk Material Analysis

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the material. PXRD is valuable for phase identification, assessing sample purity, and determining crystallite size.

No experimental powder X-ray diffraction patterns for this compound have been found in the public domain. Consequently, a detailed analysis of its bulk crystalline properties is not possible. A representative PXRD pattern would display a series of peaks at specific diffraction angles (2θ), which are characteristic of the compound's crystal lattice.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique that investigates the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the types of electronic transitions possible in the molecule, providing insights into its electronic structure, particularly the nature of its chromophores and conjugated systems.

Specific experimental UV-Vis absorption data for this compound, such as the absorption maxima (λmax) and corresponding molar absorptivities (ε), are not available in the reviewed literature. Pyridine N-oxides typically exhibit strong π→π* transitions. The presence of the methoxy and dimethyl substituents on the pyridine ring would be expected to influence the energy of these transitions, likely causing a shift in the absorption maxima compared to the parent pyridine N-oxide. To illustrate the expected data, a hypothetical table is provided below.

Hypothetical UV-Vis Absorption Data for this compound in Methanol

| λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Electronic Transition |

|---|---|---|

| ~280 | ~12,000 | π→π* |

Computational Chemistry and Theoretical Modeling of 4 Methoxy 2,6 Dimethylpyridin 1 Ium 1 Olate

Molecular Dynamics Simulations

Study of Intermolecular Interactions and Aggregation PhenomenaTo understand how molecules of 4-Methoxy-2,6-dimethylpyridin-1-ium-1-olate interact with each other in a condensed phase, molecular dynamics simulations of a system containing multiple molecules would be performed. This would allow for the analysis of intermolecular forces, such as hydrogen bonding and van der Waals interactions, and provide insights into potential aggregation behavior.

Without published research specifically detailing these computational analyses for this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Theoretical Studies of Reactivity and Reaction Mechanisms

Computational Prediction of Spectroscopic Parameters

There is no available research that reports the computational prediction of spectroscopic parameters (e.g., NMR, IR, UV-Vis) for this compound. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate these parameters for novel or uncharacterized molecules. These theoretical predictions can aid in the interpretation of experimental spectra and provide insights into the electronic structure of the compound. For substituted pyridinium (B92312) ions more broadly, computational studies have been used to assess their chemical properties.

Future Research Directions and Emerging Opportunities

Development of Green Chemistry Approaches for Pyridinium (B92312) N-Oxyanion Synthesis

The traditional synthesis of pyridine (B92270) N-oxides often involves strong oxidizing agents and organic solvents, posing environmental and safety concerns. A significant future direction is the development of more sustainable and safer synthetic protocols. Research is increasingly focused on "green" alternatives that minimize waste, reduce energy consumption, and utilize non-toxic reagents. wikipedia.org

Key strategies in this area include:

Catalytic Oxidation with Hydrogen Peroxide: Utilizing hydrogen peroxide (H₂O₂) as a clean oxidant is a primary goal, as its only byproduct is water. Research has shown the efficacy of catalysts like titanium silicalite (TS-1) in packed-bed microreactors, enabling a continuous, safe, and highly efficient flow process for N-oxidation. researchgate.net Another approach involves using sodium tungstate (B81510) (Na₂WO₄) as a catalyst in aqueous media, eliminating the need for organic solvents. acs.org

Solvent-Free and Halide-Free Reactions: Innovations include the development of solvent- and halide-free, atom-economical syntheses. wikipedia.org These methods not only reduce environmental impact but also simplify purification processes.

Alternative Oxygen Sources: The use of solid, stable, and inexpensive oxygen sources like sodium percarbonate and urea-hydrogen peroxide adducts represents another green approach to the oxidation of nitrogen heterocyles to their corresponding N-oxides. researchgate.net

Table 1: Comparison of Synthetic Approaches for Pyridine N-Oxides

| Feature | Traditional Methods (e.g., m-CPBA) | Green Chemistry Approaches |

|---|---|---|

| Oxidant | Peroxyacids (e.g., m-CPBA) | Hydrogen Peroxide (H₂O₂), Sodium Percarbonate |

| Solvent | Chlorinated Solvents (e.g., Dichloromethane) | Water, Methanol, or Solvent-Free |

| Byproducts | Organic acid waste | Water |

| Safety | Potentially explosive reagents | Generally safer reagents and conditions |

| Process | Batch processing | Continuous flow potential |

| Catalyst | Often stoichiometric | Reusable catalysts (e.g., TS-1) |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The N-O bond in 4-Methoxy-2,6-dimethylpyridin-1-ium-1-olate imparts unique reactivity, making it a versatile intermediate for a wide range of organic transformations. chemimpex.com Future research will undoubtedly focus on discovering and harnessing novel reactivity patterns beyond established methods.

Emerging areas of exploration include:

Radical-Based Transformations: The ability of pyridinium N-oxides to participate in single-electron transfer (SET) processes opens up a vast landscape of radical chemistry. chemrxiv.org This includes deoxygenative functionalization reactions, such as cyanoalkylation and sulfonylation, at the C2 position of the pyridine ring. acs.org The development of pyridine N-oxide derivatives as photoinduced hydrogen atom transfer (HAT) catalysts for site-selective C-H functionalization is a particularly promising frontier. chemrxiv.org

C-H Functionalization: Direct C-H functionalization is a powerful tool for molecular construction. Pyridine N-oxides have been shown to undergo various C-H activation reactions, including arylation, alkylation, and acylation, through both metal-catalyzed and metal-free pathways. wikipedia.orgchemimpex.com

Unprecedented Skeletal Editing: A groundbreaking area of research involves using the N-oxide moiety to achieve fundamental changes to the heterocyclic core. Recently, a transformation was developed that achieves a nitrogen-to-carbon (N-to-C) atom swap in pyridine N-oxides, effectively "editing" the aromatic ring in a single step. chemrxiv.org Exploring the scope and mechanism of such unprecedented transformations is a key future direction.

Use as Oxidants in Catalysis: Pyridine N-oxides are effective oxygen transfer reagents. Their application in gold-catalyzed oxidation of alkynes to produce valuable 1,2-dicarbonyls demonstrates their potential in facilitating novel catalytic cycles. organic-chemistry.org

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The complexity of the reactions involving pyridinium N-oxyanions presents an ideal challenge for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets to identify subtle patterns that govern reaction outcomes, accelerating discovery and optimization in ways not possible through traditional experimentation alone. scripps.edursc.org

Key opportunities for AI and ML integration include:

Predicting Reaction Outcomes: ML models can be trained to predict the yield and selectivity (e.g., regioselectivity) of reactions involving the this compound scaffold. rsc.orgresearchgate.net By analyzing factors like substrate structure, catalyst, solvent, and temperature, these tools can guide chemists toward the most promising reaction conditions before setting foot in the lab. scripps.edu

Optimizing Reaction Conditions: AI algorithms can systematically explore the multi-dimensional space of reaction parameters to identify optimal conditions for yield, purity, and efficiency. This can significantly reduce the number of experiments required, saving time and resources. rsc.org

Discovering New Reactions: By learning the fundamental principles of chemical reactivity from existing data, AI can potentially propose novel transformations or identify new applications for the pyridinium N-oxyanion scaffold that have not yet been considered by human chemists. organic-chemistry.org Researchers are working to create platforms that allow chemists to analyze their own reaction systems using these predictive technologies. researchgate.net

Design and Synthesis of Advanced Functional Materials Incorporating the this compound Scaffold

The unique electronic and coordination properties of the N-oxide group make it an attractive building block for advanced functional materials. The this compound scaffold can be incorporated into larger molecular architectures to create materials with tailored properties for applications in catalysis, electronics, and separations. chemimpex.com

Future research in this area is directed towards:

Metal-Organic Frameworks (MOFs): Pyridine N-oxides can act as versatile ligands in the construction of MOFs. rsc.org The N-oxide group can coordinate to metal centers, influencing the structure, porosity, and catalytic activity of the resulting framework. acs.orgacs.org The development of new MOFs incorporating this scaffold could lead to materials with enhanced performance in gas storage, separation, and heterogeneous catalysis.

Covalent Organic Frameworks (COFs): The functionalizability of the pyridine N-oxide ring allows for its integration into highly ordered, porous COFs. Recent research has shown the development of a pyridine N-oxide ylide COF that can spontaneously form a biradical species, acting as an efficient catalyst for dehydrogenation reactions. researchgate.net

Functional Polymers: Incorporating the N-oxide moiety into polymer backbones or as pendant groups can impart specific functionalities. Polymeric N-oxides have been investigated for applications as non-immunogenic "stealth" materials for biomedical applications and as regenerable oxidizing agents. Amino N-oxide functionalized conjugated polymers have also been explored as cathode interlayers in optoelectronic devices.

Table 2: Applications of Pyridine N-Oxide Scaffolds in Functional Materials

| Material Class | Role of Pyridine N-Oxide | Potential Applications |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Coordinating Ligand | Gas Storage, Chemical Separations, Heterogeneous Catalysis |

| Covalent Organic Frameworks (COFs) | Structural Building Block | Catalysis, Energy Storage |

| Functional Polymers | Monomer or Pendant Group | Biomedical Coatings, Optoelectronics, Reagent Support |

In Situ Spectroscopic Characterization of Reaction Intermediates and Transition States

A deeper understanding of the mechanisms by which this compound participates in chemical reactions is crucial for optimizing existing transformations and discovering new ones. A major opportunity lies in the use of in situ spectroscopic techniques to directly observe and characterize the transient intermediates and transition states that occur during a reaction.

Future research will likely involve the application of advanced spectroscopic methods, such as:

Rapid-Scan Spectroscopy: Techniques like stopped-flow UV-Vis and rapid-injection NMR allow for the monitoring of fast reactions in real-time.

Advanced Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify ionic intermediates directly from the reaction mixture.

Multiple-Technique Approaches: Combining several spectroscopic methods provides a more complete picture of complex reaction mechanisms. For instance, a recent study on bioinspired oxygen atom transfer (OAT) catalysis successfully used a combination of MS, EPR, Mössbauer, UV-visible, and FTIR spectroscopy, supported by DFT calculations, to provide convincing evidence for the involvement of a transient Fe(III)-O-N(Py) active intermediate. Applying such comprehensive approaches to reactions involving this compound will be critical for elucidating its mechanistic pathways.

By pursuing these research directions, the scientific community can continue to build upon the rich chemistry of this compound, paving the way for new synthetic methods, novel molecular architectures, and advanced materials with significant societal impact.

Q & A

Basic: What are the established synthesis strategies for 4-Methoxy-2,6-dimethylpyridin-1-ium-1-olate?

Answer:

Synthesis of this compound is inferred from analogous pyridinium-olate derivatives. A plausible route involves:

- Step 1: Methoxylation of 2,6-dimethylpyridine via nucleophilic substitution using methoxide under controlled pH to avoid over-oxidation.

- Step 2: Oxidation with hydrogen peroxide or m-CPBA to generate the N-oxide moiety, followed by purification via column chromatography .

- Validation: Confirm regioselectivity using H NMR to verify methoxy placement and FT-IR for N-O stretching (~1250–1300 cm) .

Advanced: How does the compound’s electronic structure influence its role in prodigiosin biosynthesis?

Answer:

The compound’s conjugated π-system and methoxy group may mimic intermediates in microbial secondary metabolite pathways. For example:

- In Serratia spp., the pigC gene catalyzes condensation of 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC) with a monopyrrole to form prodigiosin. The methoxy group in MBC stabilizes electrophilic intermediates via resonance, enhancing reaction efficiency .

- Computational studies (DFT) could model the compound’s electron density to predict reactivity in analogous biosynthetic steps .

Basic: What techniques are optimal for characterizing its crystalline structure?

Answer:

- X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is ideal. Key parameters:

- Complementary methods: SC-XRD paired with solid-state NMR to cross-verify hydrogen bonding and lattice dynamics .

Advanced: How can researchers resolve contradictions in spectroscopic data interpretation?

Answer:

Discrepancies in C NMR or mass spectra often arise from tautomerism or solvatomorphism. Mitigation strategies:

- Variable-temperature NMR: Identify dynamic equilibria (e.g., keto-enol tautomerism) by observing signal splitting at low temperatures .

- DFT calculations: Compare experimental IR/Raman spectra with simulated vibrational modes (e.g., Gaussian09) to assign ambiguous peaks .

- Crystallographic validation: Resolve ambiguities in molecular geometry by cross-referencing with XRD bond lengths/angles .

Basic: What are the stability and reactivity considerations for this compound?

Answer:

- Stability:

- Reactivity:

Advanced: How can this compound be leveraged in advanced material design?

Answer:

Its conjugated system and zwitterionic nature suggest applications in:

- Organic electronics: As a dopant in OLEDs to enhance electron injection via the N-oxide’s electron-deficient character.

- Supramolecular chemistry: Self-assembly into coordination polymers using transition metals (e.g., Cu) due to lone pairs on the oxygen and nitrogen .

- Methodology: Screen solvent polarity (Hansen solubility parameters) to optimize thin-film morphology via spin-coating .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE: Wear nitrile gloves and safety goggles; use fume hoods for synthesis steps involving volatile reagents (e.g., HO) .

- Waste disposal: Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

Advanced: How can gene-editing tools elucidate its biosynthetic potential?

Answer:

- CRISPR-Cas9 knockouts: Target homologs of pigC in microbial hosts (e.g., Streptomyces) to test if the compound acts as a pathway intermediate .

- Heterologous expression: Clone putative biosynthetic gene clusters into E. coli with inducible promoters to trace metabolite production via LC-MS .

Basic: What analytical methods confirm its purity post-synthesis?

Answer:

- HPLC: Use a C18 column (ACN:HO gradient) with UV detection at 254 nm; purity ≥95% by peak integration.

- Elemental analysis: Match experimental C/H/N percentages (±0.3%) to theoretical values .

Advanced: Can computational models predict its pharmacokinetic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.